molecular formula C18H19NO3 B2670375 2-Phenoxy-1-(2-phenylmorpholino)ethanone CAS No. 954066-05-8

2-Phenoxy-1-(2-phenylmorpholino)ethanone

Cat. No.: B2670375
CAS No.: 954066-05-8
M. Wt: 297.354
InChI Key: IEHSYAHMVJZROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxy-1-(2-phenylmorpholino)ethanone is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which combines phenoxy and phenylmorpholino groups, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(2-phenylmorpholino)ethanone typically involves the reaction of phenoxyacetyl chloride with 2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(2-phenylmorpholino)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions where the phenoxy or phenylmorpholino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenoxy-1-(2-phenylmorpholino)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(2-phenylmorpholino)ethanone involves its interaction with specific molecular targets. The phenoxy and phenylmorpholino groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: A simpler compound with similar phenoxy functionality.

    2-Phenylmorpholine: Shares the phenylmorpholino group but lacks the phenoxy group.

Uniqueness

2-Phenoxy-1-(2-phenylmorpholino)ethanone is unique due to its combination of phenoxy and phenylmorpholino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-phenoxy-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(14-22-16-9-5-2-6-10-16)19-11-12-21-17(13-19)15-7-3-1-4-8-15/h1-10,17H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHSYAHMVJZROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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